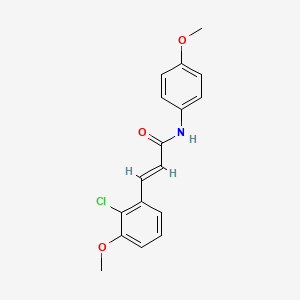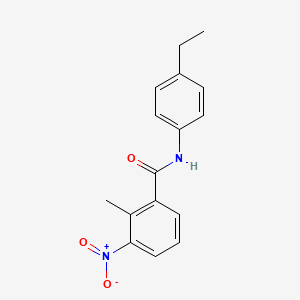
1,3-Butadiene, 1,1,2-trichloro-3-nitro-4,4-di(1-piperidyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine is a complex organic compound with the molecular formula C14H20Cl3N3O2 It is characterized by the presence of multiple functional groups, including nitro, chloro, and piperidine moieties
Méthodes De Préparation
The synthesis of 1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4,4-trichloro-2-nitro-1-butadiene with piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity .
Analyse Des Réactions Chimiques
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide or alkoxide ions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases.
Applications De Recherche Scientifique
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can interact with biological targets through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine can be compared with other similar compounds such as:
3,3,3-Trichloro-1-nitroprop-1-ene: Similar in having a trichloro and nitro group but differs in the absence of the piperidine moiety.
1,2,3-Trichlorobenzene: Contains trichloro groups but lacks the nitro and piperidine functionalities.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Contains multiple nitro groups and trichloro groups but has a different core structure. The uniqueness of 1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H20Cl3N3O2 |
|---|---|
Poids moléculaire |
368.7 g/mol |
Nom IUPAC |
1-(3,4,4-trichloro-2-nitro-1-piperidin-1-ylbuta-1,3-dienyl)piperidine |
InChI |
InChI=1S/C14H20Cl3N3O2/c15-11(13(16)17)12(20(21)22)14(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10H2 |
Clé InChI |
LMONVEOEQYURAX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


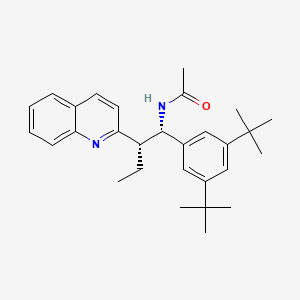

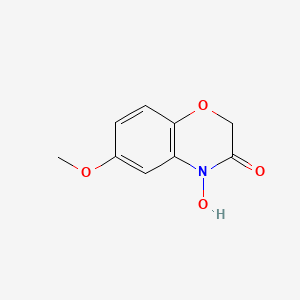


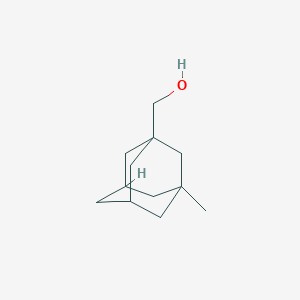
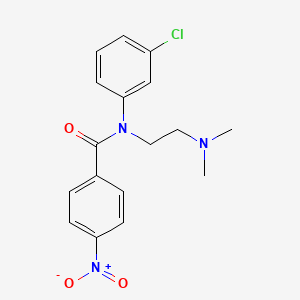


![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


